Du-86

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Du-86 is a small molecule drug initially developed by Kyowa Kirin Co., Ltd. It is known for its role as a DNA inhibitor, DNA alkylating agent, and DNA synthesis inhibitor. The compound has been primarily investigated for its potential in treating neoplasms and precancerous conditions .

準備方法

The synthesis of Du-86 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of poly(ethylene glycol) (PEG) and dipeptide linkers such as L-alanyl-L-valine (Ala-Val). These linkers are used to conjugate the active segment of this compound to tumor-specific antibodies . The reaction conditions typically involve enzymatic cleavage, which ensures the release of the active compound at the tumor site .

化学反応の分析

Du-86 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the enzymatic cleavage of the PEG-dipeptide linker releases the active segment of this compound .

科学的研究の応用

Key Mechanisms:

- DNA Inhibition: DU-86 inhibits the uptake of [3H]thymidine, indicating a primary action on DNA synthesis .

- Cell Cycle Impact: It induces an accumulation of cells in the early S phase of the cell cycle, further supporting its role as an inhibitor of DNA replication .

Antitumor Activity

Research has demonstrated that this compound exhibits substantial cytotoxic effects against various cancer cell lines, including human uterine cervix carcinoma HeLa S3 cells. The compound's effectiveness is attributed to its ability to inhibit macromolecular synthesis and induce cell death through non-fragmentative mechanisms .

Comparative Antitumor Studies:

| Compound | Type | Activity | Selectivity |

|---|---|---|---|

| This compound | Semisynthetic derivative | High cytotoxicity against HeLa cells | Selectively alkylates adenine |

| DUMA | Parent compound | Induces significant DNA fragmentation | Alkylates both adenine and guanine |

Therapeutic Development

This compound has been explored for use in targeted therapies through its incorporation into immunoconjugates. These conjugates leverage this compound’s cytotoxic properties while minimizing systemic toxicity by directing the drug specifically to tumor cells.

Recent Innovations:

- Immunoconjugate Formation: this compound was conjugated to tumor-specific antibodies using cleavable linkers. This approach allows for the selective release of this compound at tumor sites, enhancing therapeutic efficacy while reducing peripheral toxicity .

- Enzymatic Release Mechanism: The linker used in these conjugates can be cleaved by specific proteases found in tumor environments, facilitating localized drug activation .

Case Studies and Clinical Insights

Several studies have highlighted the effectiveness and safety profile of this compound in preclinical settings:

Case Study Overview:

- HeLa S3 Cell Line Study:

-

Immunoconjugate Efficacy:

- Objective: Assess the effectiveness of this compound linked to monoclonal antibodies.

- Findings: The conjugate retained binding specificity and showed significant growth inhibition in targeted cancer cell lines.

- Conclusion: Validates the therapeutic potential of this compound when used in conjunction with targeted delivery systems .

類似化合物との比較

Du-86 is part of a class of compounds known as duocarmycin derivatives. Similar compounds include:

KW-2189: Another duocarmycin derivative with similar DNA alkylating properties.

CC-1065: Known for its potent DNA-binding and alkylating activities.

Compared to these compounds, this compound has shown unique properties in terms of its tumor-specific activation and reduced toxicity to normal cells .

特性

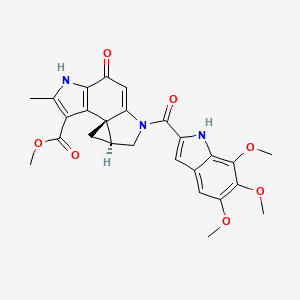

分子式 |

C26H25N3O7 |

|---|---|

分子量 |

491.5 g/mol |

IUPAC名 |

methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate |

InChI |

InChI=1S/C26H25N3O7/c1-11-18(25(32)36-5)19-21(27-11)15(30)8-17-26(19)9-13(26)10-29(17)24(31)14-6-12-7-16(33-2)22(34-3)23(35-4)20(12)28-14/h6-8,13,27-28H,9-10H2,1-5H3/t13-,26+/m1/s1 |

InChIキー |

YTGSKSUJQQNWRS-SRGMZFCMSA-N |

異性体SMILES |

CC1=C(C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |

正規SMILES |

CC1=C(C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |

同義語 |

DU 86 DU-86 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。